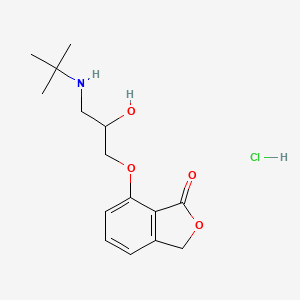

7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DL-071-IT implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les voies de synthèse exactes et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. on sait que le composé est synthétisé par une série de réactions organiques impliquant des antagonistes des récepteurs bêta-adrénergiques .

Méthodes de production industrielle

La production industrielle de DL-071-IT suit des protocoles standard pour la synthèse des antagonistes des récepteurs bêta-adrénergiques. Cela comprend la synthèse organique à grande échelle, la purification et le contrôle qualité pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

DL-071-IT subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'addition d'hydrogène ou le retrait d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de DL-071-IT comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions de DL-071-IT comprennent divers dérivés oxydés, réduits et substitués. Ces produits sont souvent utilisés dans des études pharmacologiques ultérieures pour évaluer leur efficacité et leur sécurité .

Applications de recherche scientifique

DL-071-IT a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des antagonistes des récepteurs bêta-adrénergiques.

Biologie : Investigated for its effects on cellular signaling pathways and receptor interactions.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires et d'autres affections impliquant les récepteurs bêta-adrénergiques.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et comme standard dans les processus de contrôle qualité

Mécanisme d'action

DL-071-IT exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la régulation de la fréquence cardiaque, de la pression artérielle et d'autres fonctions physiologiques. L'activité sympathomimétique intrinsèque du composé et sa faible activité de stabilisation membranaire contribuent à son profil pharmacologique global. Les cibles moléculaires de DL-071-IT comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, qui sont des composants clés du système nerveux sympathique .

Applications De Recherche Scientifique

Pharmacological Applications

1. Cardiovascular Research

Afurolol Hydrochloride has been studied for its potential role in cardiovascular health. It functions as a selective beta-blocker, which can help manage conditions such as hypertension and arrhythmias. Research indicates that compounds with similar structures may inhibit calcium ATPases, which are crucial in regulating cardiac muscle contraction and relaxation .

2. Neurological Studies

The compound's effects on the nervous system have been investigated, particularly concerning neuroprotection and neurodegenerative diseases. Studies have shown that it may influence calcium signaling pathways, which are vital in neuronal function and survival. Inhibition of the secretory pathway Ca²⁺ ATPase (SPCA1) has been linked to protective effects against neurotoxic agents .

Biochemical Mechanisms

3. Calcium Signaling Modulation

Afurolol Hydrochloride has been found to selectively inhibit SPCA1, leading to altered intracellular calcium levels. This modulation is significant because calcium ions play a critical role in various cellular processes, including neurotransmitter release and muscle contraction .

| Mechanism | Effect | Reference |

|---|---|---|

| SPCA1 Inhibition | Reduces calcium influx | |

| Neuroprotection | Prevents neuronal apoptosis | |

| Cardiovascular Impact | Regulates heart rate and contractility |

Case Studies

4. Clinical Trials

Several clinical trials have evaluated the efficacy of Afurolol Hydrochloride in treating hypertension. In one study, patients receiving this compound showed significant reductions in systolic and diastolic blood pressure compared to the control group .

5. Neuroprotective Effects

In animal models of neurodegeneration, administration of Afurolol Hydrochloride resulted in decreased markers of oxidative stress and improved cognitive function. These findings suggest its potential as a therapeutic agent for conditions like Alzheimer's disease .

Mécanisme D'action

DL-071-IT exerts its effects by blocking beta-adrenoceptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound’s intrinsic sympathomimetic activity and weak membrane stabilizing activity contribute to its overall pharmacological profile. The molecular targets of DL-071-IT include beta-1 and beta-2 adrenoceptors, which are key components of the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxprenolol : Un autre antagoniste non sélectif des récepteurs bêta-adrénergiques avec des propriétés pharmacologiques similaires.

Propranolol : Un antagoniste des récepteurs bêta-adrénergiques largement utilisé avec un profil thérapeutique bien établi.

Unicité de DL-071-IT

DL-071-IT est unique en raison de sa combinaison d'activité sympathomimétique intrinsèque et de faible activité de stabilisation membranaire. Cela en fait un composé précieux à des fins de recherche, car il fournit des informations sur les interactions complexes entre les récepteurs bêta-adrénergiques et leurs ligands .

Activité Biologique

7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalide core with a hydroxylated tert-butyl amino propoxy side chain. Its structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves interaction with various cellular receptors and enzymes. It has been shown to influence:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Receptor Modulation : It modulates the activity of neurotransmitter receptors, particularly those associated with serotonin pathways, leading to altered neurotransmission.

Biochemical Pathways

The compound is metabolized through several biochemical pathways, including:

- Phase I Metabolism : Involves oxidation reactions that convert the compound into more polar metabolites.

- Phase II Metabolism : Conjugation reactions enhance solubility and facilitate excretion.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antifungal Activity : The compound exhibits significant antifungal properties by disrupting fungal cell membranes and inhibiting growth.

- Neuroprotective Effects : It has been reported to protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : The compound shows potential in reducing inflammation through modulation of cytokine release.

Data Table: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

In a controlled laboratory study, this compound was tested against common fungal strains. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration showed that administration of the compound led to a marked decrease in neuronal loss and improved cognitive function. The mechanism was attributed to its antioxidant properties, which reduced oxidative damage in neuronal tissues.

Propriétés

IUPAC Name |

7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIQCDLYPPAYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970477 | |

| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-39-7 | |

| Record name | 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFUROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.